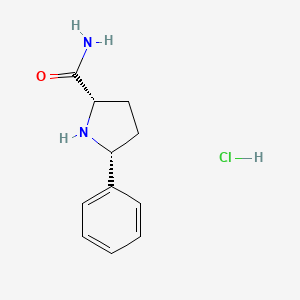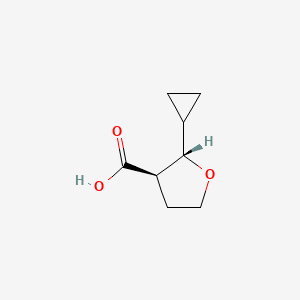
(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in drug development. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their microbial inhibition properties, have been explored for their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, affect cell membrane integrity and intracellular pH, posing challenges in their fermentative production. Understanding these effects helps in developing metabolic engineering strategies to enhance microbial robustness for industrial applications Jarboe, L., Royce, L.A., Liu, P.-h., 2013, Frontiers in Microbiology.
Antioxidant and Antimicrobial Activity
Research on natural carboxylic acids from plants, including benzoic acid, cinnamic acid, and others, shows they possess significant antioxidant and antimicrobial properties. These activities are closely related to their structural features, such as the number of hydroxyl groups and conjugated bonds. These findings support the potential therapeutic applications of carboxylic acids in treating various diseases and in food preservation Godlewska-Żyłkiewicz, B., et al., 2020, Materials.
Anticancer Agents
Cinnamic acid derivatives have been studied for their potential as anticancer agents. Their chemical properties allow for various reactions that can lead to the synthesis of compounds with significant antitumor efficacy. This research emphasizes the importance of exploring carboxylic acid derivatives for novel cancer treatments De, P., Baltas, M., Bedos-Belval, F., 2011, Current Medicinal Chemistry.
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams is critical for their recovery and reuse, especially in the context of bio-based plastics production. Advances in solvent technology, including the use of ionic liquids and nitrogen-based extractants, offer improved efficiency for carboxylic acid recovery. This area of research is vital for sustainable chemical production processes Sprakel, L., Schuur, B., 2019, Separation and Purification Technology.
Bioisosteres of Carboxylic Acids
The exploration of novel carboxylic acid bioisosteres aims to overcome the limitations associated with carboxylate moieties in drugs, such as toxicity, metabolic instability, or poor membrane permeability. By substituting the carboxylic acid group with bioisosteric functional groups, researchers can potentially develop drugs with improved pharmacological profiles Horgan, C., O’ Sullivan, T.P., 2021, Current Medicinal Chemistry.
Propiedades
IUPAC Name |
(2S,3R)-2-cyclopropyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIFCLWZUIFAMR-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

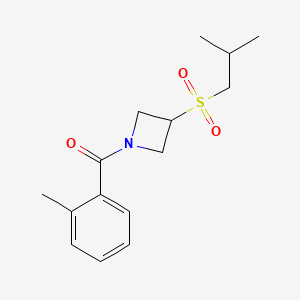
![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)
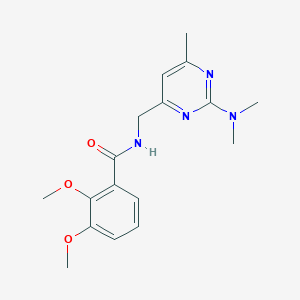

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)

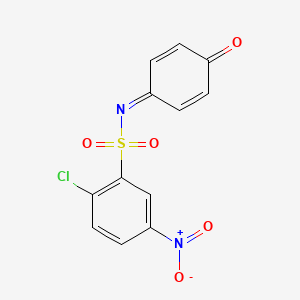
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2475223.png)
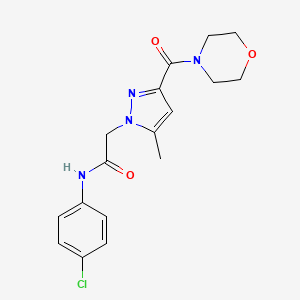
![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
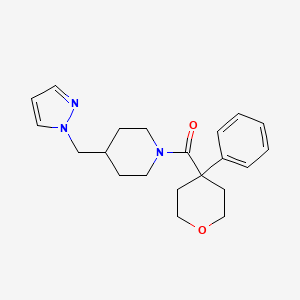
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)
